8-Hydroxy-2-tetralone chemical properties
8-Hydroxy-2-tetralone chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 8-Hydroxy-2-tetralone For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-2-tetralone is a bicyclic organic compound belonging to the tetralone family, characterized by a fused benzene ring and a cyclohexanone ring.[1] The strategic placement of a hydroxyl group on the aromatic ring and a ketone on the saturated ring imparts a unique combination of reactivity and biological potential. This guide provides a comprehensive overview of the chemical and physical properties of 8-Hydroxy-2-tetralone, its synthesis and reactivity, spectroscopic profile, and its current and potential applications in medicinal chemistry and organic synthesis. It is intended to serve as a technical resource for researchers exploring the utility of this versatile chemical scaffold.
Molecular Structure and Physicochemical Properties
8-Hydroxy-2-tetralone, with the chemical formula C₁₀H₁₀O₂, possesses a rigid bicyclic framework that is foundational to its chemical behavior.[1] The molecule's structure features a phenolic hydroxyl group at the 8-position of the aromatic ring and a carbonyl group at the 2-position of the cyclohexanone ring.[1] This arrangement facilitates intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, influencing the compound's conformation and reactivity.
Conformational Analysis
Crystallographic studies of related tetralone derivatives suggest that the cyclohexanone ring typically adopts a half-boat or envelope conformation.[1] In this conformation, several carbon atoms of the saturated ring are nearly coplanar, while one is displaced. The aromatic ring remains planar and is nearly coplanar with the planar portion of the cyclohexanone ring, with dihedral angles generally ranging from 2° to 10°.[1] This structural arrangement is critical for understanding its interaction with biological targets.
Physicochemical Data
The key physicochemical properties of 8-Hydroxy-2-tetralone are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and ketone oxygens) significantly influences its boiling point and thermal stability.[1]
| Property | Value | Source |
| IUPAC Name | 8-hydroxy-3,4-dihydro-1H-naphthalen-2-one | [1][2] |
| CAS Number | 53568-05-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.18 g/mol | [1][2] |
| Physical State | Solid at room temperature | [1] |
| Boiling Point | 333.6°C at 760 mmHg | [1] |
| Density | 1.236 g/cm³ | [1] |
| Flash Point | 141.8°C | [1] |
| Refractive Index | 1.602 | [1] |
Solubility Profile
While extensive quantitative solubility data is not widely published, a qualitative solubility profile can be inferred from its structure and data on analogous compounds. The presence of the polar hydroxyl and ketone groups allows for solubility in polar organic solvents, whereas the bicyclic hydrocarbon framework limits its solubility in water.
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The nonpolar aromatic and aliphatic rings dominate the molecule's character. |
| Ethanol, Methanol | Soluble | The hydroxyl group can participate in hydrogen bonding with alcohol solvents. |
| Acetone, Ethyl Acetate | Soluble | The ketone functionality contributes to polarity, allowing interaction with these solvents. |
| DMSO, DMF | Freely Soluble | These highly polar aprotic solvents are effective at solvating a wide range of organic molecules.[3][4] |
| Hexane, Toluene | Slightly soluble to insoluble | The molecule is too polar to be highly soluble in nonpolar hydrocarbon solvents. |
Synthesis and Reactivity
The synthesis of 8-Hydroxy-2-tetralone can be achieved through several strategic routes, leveraging foundational reactions in organic chemistry. Its reactivity is dominated by the interplay between the phenolic hydroxyl group and the ketone.
Synthetic Methodologies
Several synthetic pathways have been reported for 8-Hydroxy-2-tetralone and its derivatives.[1] Common strategies include intramolecular cyclization reactions and functional group transformations on a pre-existing tetralone scaffold.
-
Condensation of Naphthalene Derivatives: An effective method involves the condensation of naphthalene-1,8-diol with benzene in the presence of a Lewis acid like aluminum chloride.[1][5]
-
Intramolecular Friedel-Crafts Acylation: A common route to the tetralone core involves the cyclization of γ-phenylbutyric acid derivatives. For 8-hydroxy substitution, this would typically start from a precursor with a suitably positioned hydroxyl or methoxy group on the phenyl ring.[6]
-
Oxidation of Precursors: The oxidation of a tetrahydronaphthalene precursor containing a hydroxyl group at the 8-position can yield the desired product.[1]
Below is a representative workflow for a Friedel-Crafts-based synthesis.
Caption: Generalized workflow for the synthesis of 8-Hydroxy-2-tetralone.
Chemical Reactivity
The dual functionality of 8-Hydroxy-2-tetralone makes it a versatile intermediate.
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution. Its acidity allows it to act as a nucleophile in its deprotonated form.
-
Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack, reduction to a secondary alcohol, and can be a site for condensation reactions at the α-carbon.[1]
-
Synergistic Reactivity: The proximity of the two functional groups can lead to unique reactivity, including the formation of chelates with metal ions and directing effects in substitution reactions.
Spectroscopic Characterization
The structural elucidation of 8-Hydroxy-2-tetralone relies on a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Phenolic Proton (-OH) | δ 8.0 - 12.0 ppm (broad singlet)[1] |
| Aromatic Protons (Ar-H) | δ 6.5 - 8.0 ppm (multiplets)[1] | |
| Aliphatic Protons (-CH₂-) | δ 2.0 - 3.5 ppm (multiplets) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 195 - 210 ppm |
| Aromatic Carbons (C-OH, C-Ar) | δ 110 - 160 ppm | |
| Aliphatic Carbons (-CH₂-) | δ 20 - 50 ppm | |
| IR Spectroscopy | O-H Stretch (phenolic) | 3600 - 3200 cm⁻¹ (broad)[1] |
| C=O Stretch (ketone) | ~1680 cm⁻¹ (strong)[1] | |
| C=C Stretch (aromatic) | 1600 - 1450 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 162[1] |
| Key Fragment [M-OH]⁺ | m/z 145[1] | |
| Key Fragment [M-CO]⁺ | m/z 134[1] |
Applications in Research and Development
8-Hydroxy-2-tetralone serves as a valuable building block and a biologically active molecule, with applications spanning pharmaceuticals and materials science.[1]
Medicinal Chemistry and Drug Development
The tetralone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7]
-
Neuroscience: The structurally related compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective 5-HT1A receptor agonist, widely used as a research tool to study the serotonergic system.[8][9][10] This highlights the potential of the 8-hydroxy-tetralone core in designing novel central nervous system agents.
-
Antioxidant and Anti-inflammatory Activity: As a phenolic compound, 8-Hydroxy-2-tetralone is predicted to have antioxidant properties by scavenging free radicals.[1] Research on other tetralone derivatives has shown they can act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, an enzyme involved in inflammatory responses.[11]
-
Antimicrobial Potential: Studies have indicated that 8-Hydroxy-2-tetralone exhibits moderate antimicrobial activity against some bacterial and fungal strains, though further investigation is needed.[1] The tetralone core is present in compounds designed to combat ESKAPE pathogens.[11][12]
Caption: Potential therapeutic applications of the 8-Hydroxy-2-tetralone scaffold.
Organic Synthesis Intermediate
The reactive functional groups of 8-Hydroxy-2-tetralone make it a valuable intermediate for synthesizing more complex molecules, including natural product analogues and novel chemical entities for screening libraries.[1][13]
Experimental Protocols
This section provides standardized, high-level protocols for key assays relevant to the evaluation of 8-Hydroxy-2-tetralone.
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[14][15]
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
Protocol: Antimicrobial Activity (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with the test microorganism. The MIC is the lowest concentration that prevents visible growth.[11][12]
Methodology:
-
Preparation:
-
Prepare a stock solution of 8-Hydroxy-2-tetralone in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure:
-
In a 96-well microplate, perform a two-fold serial dilution of the compound stock solution in the broth.
-
Add the standardized microbial inoculum to each well.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.[18]
-
Safety and Handling
As a laboratory chemical, 8-Hydroxy-2-tetralone requires careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[16][17] Handle in a well-ventilated area or under a chemical fume hood.[17]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. The compound may be air-sensitive and should be stored under an inert atmosphere.[16][19]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[20] Avoid formation of dust and aerosols.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[16][17]
Conclusion
8-Hydroxy-2-tetralone is a chemical entity of significant interest due to its defined structure and versatile reactivity. Its core scaffold is prominent in neuropharmacology, and its phenolic nature suggests potential in antioxidant and anti-inflammatory research. As a synthetic intermediate, it provides a robust platform for the construction of more complex and novel molecules. This guide has consolidated the key chemical properties, synthetic approaches, and potential applications to provide a foundational resource for scientists and researchers aiming to harness the potential of this valuable compound. Further in-depth studies are warranted to fully elucidate its biological mechanisms and expand its utility in drug discovery and development.[1]
References
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